Uridine 5'-diphospho-N-acetylgalactosamine disodium salt
Overview
Description
Uridine 5'-diphospho-N-acetylgalactosamine disodium salt is a useful research compound. Its molecular formula is C17H25N3Na2O17P2 and its molecular weight is 651.3 g/mol. The purity is usually 95%.
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Biological Activity
Uridine 5'-diphospho-N-acetylgalactosamine disodium salt (UDP-GalNAc) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in glycosylation. It serves as a substrate for polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), which are responsible for the transfer of N-acetylgalactosamine (GalNAc) residues to serine and threonine residues on proteins, initiating O-glycosylation. This article explores the biological activity of UDP-GalNAc, its applications, and recent research findings.
- Chemical Formula : C17H25N3Na2O17P2
- CAS Number : 108320-87-2
- Molecular Weight : 555.4 g/mol
Biological Functions
UDP-GalNAc is involved in several key biological functions:
- Glycosylation : UDP-GalNAc is essential for the synthesis of glycoproteins and glycolipids through O-glycosylation, which impacts protein stability, recognition, and signaling.
- Chitin Synthesis : It acts as a precursor in the biosynthesis of chitin, a vital component in the cell walls of fungi and the exoskeletons of arthropods .
- Cell Signaling : The glycosylation patterns influenced by UDP-GalNAc can modulate cell signaling pathways, affecting cellular communication and immune responses.
Case Studies
- O-Glycosylation in Cancer :
-
Role in Metabolism :
- Recent research indicates that uridine supplementation can enhance metabolic activity in pancreatic cancer cells under glucose-deprived conditions. The study highlighted how uridine-derived ribose contributes to cellular metabolism, suggesting potential therapeutic avenues for targeting cancer metabolism .
- Food Intake Regulation :
Comparative Analysis with Other Nucleotide Sugars
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Uridine 5'-diphospho-D-glucose disodium salt | C17H25N3Na2O17P2 | Major role in glucose metabolism; different sugar moiety |
Uridine 5'-diphospho-N-acetyl-D-glucosamine | C17H25N3Na2O17P2 | Involved in chitin synthesis; distinct from galactose |
Uridine 5'-diphospho-L-fucose disodium salt | C17H25N3Na2O17P2 | Important for fucosylation; different sugar structure |
UDP-GalNAc stands out due to its specific involvement in galactose-related biosynthetic pathways and its significance in both human health and disease contexts .
Applications
UDP-GalNAc has diverse applications across various fields:
- Biotechnology : Used as a substrate for GalNAc-Ts in recombinant protein production.
- Pharmaceuticals : Investigated for its potential as a therapeutic agent targeting glycosylation-related diseases.
- Diagnostics : Utilized in assays to measure glycosylation patterns of proteins, aiding in disease diagnosis.
Properties
IUPAC Name |
disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWKMJZFIJNGES-AMMUOFBGSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3Na2O17P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108320-87-2 | |
Record name | Uridine 5'-diphospho-N-acetylgalactosamine disodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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